molecular formula C15H14F2N4O2 B7039056 N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide

N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B7039056
M. Wt: 320.29 g/mol
InChI Key: TUQRBXUGZORJDD-UHFFFAOYSA-N
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Description

N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide is a synthetic compound that combines the structural features of benzimidazole and oxazole moieties. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O2/c1-9(18-13(22)8-10-6-7-23-20-10)14-19-11-4-2-3-5-12(11)21(14)15(16)17/h2-7,9,15H,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRBXUGZORJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the oxazole ring, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. The benzimidazole and oxazole moieties are known for their antimicrobial, antiviral, and anticancer activities. Researchers investigate its efficacy against various pathogens and cancer cell lines.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function. The oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-(difluoromethyl)benzimidazole: Shares the benzimidazole core but lacks the oxazole moiety.

    2-(1,2-oxazol-3-yl)acetamide: Contains the oxazole ring but lacks the benzimidazole moiety.

    N-[1-(benzimidazol-2-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide: Similar structure but without the difluoromethyl group.

Uniqueness

N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide is unique due to the presence of both the benzimidazole and oxazole moieties, along with the difluoromethyl group. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.

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